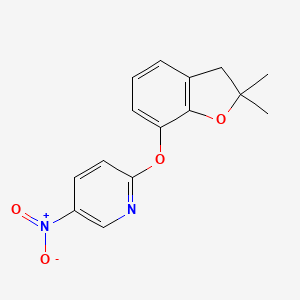

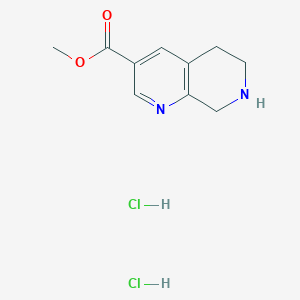

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

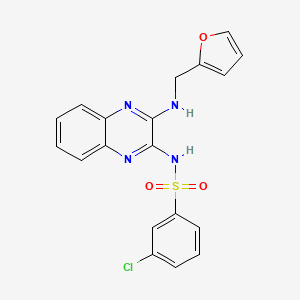

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It belongs to the class of heterocyclic compounds that have a variety of biological activities.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

A study by Bouzard et al. (1992) synthesized a series of fluoronaphthyridines, including derivatives similar to Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride, to test their antibacterial activities. The research found that certain derivatives, particularly those with specific cycloalkylamino groups, significantly improved in vitro and in vivo antibacterial activities, suggesting potential as therapeutic agents against bacterial infections (Bouzard, D. et al., 1992).

Regioselective Tandem Synthesis

Verma et al. (2013) reported an efficient silver-catalyzed method for the regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines, a category that includes this compound. This method enables the synthesis of naphthyridines and thienopyridines through a three-component reaction, demonstrating the compound's utility in complex organic syntheses (Verma, A. et al., 2013).

Tachykinin NK(1) Receptor Antagonists

Research by Natsugari et al. (1999) explored axially chiral 1,7-naphthyridine-6-carboxamide derivatives for their potential as orally active tachykinin NK(1) receptor antagonists. These compounds, closely related to this compound, showed excellent antagonistic activities and effects on bladder functions, indicating their promise for treating bladder function disorders (Natsugari, H. et al., 1999).

Neuroprotective Properties

A study by de los Ríos et al. (2010) synthesized 1,8-naphthyridine derivatives and evaluated their inhibitory activity on cholinesterases and neuroprotective profile. These compounds, including structures similar to this compound, showed significant neuroprotective effects in various cellular and tissue models, highlighting their potential for Alzheimer's disease treatment (de los Ríos, C. et al., 2010).

Inhibition of Protein Tyrosine Kinases

Thompson et al. (2000) developed 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60c-src, a protein tyrosine kinase involved in cancer progression. These inhibitors, related to this compound, displayed selectivity and potency, underscoring their relevance in cancer research (Thompson, A. M. et al., 2000).

Eigenschaften

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8;;/h4-5,11H,2-3,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFPEZOBUWMJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNCC2)N=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846284.png)

![N-(4-chlorophenyl)-2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2846286.png)

![N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2846288.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-phenylthiourea](/img/structure/B2846289.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2846296.png)

![N-benzhydryl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846298.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2846300.png)